4-Aminopyrimidine-5-carboxylic acid
Overview
Description
4-Aminopyrimidine-5-carboxylic acid is a pyrimidine derivative with the chemical formula C5H5N3O2. It is an aromatic heterocyclic compound containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its applications in pharmaceutical research and development .
Mechanism of Action
Target of Action
4-Aminopyrimidine-5-carboxylic acid is a derivative of pyrimidines, which are aromatic heterocyclic compounds known to display a range of pharmacological effects . The primary targets of pyrimidines include vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
The anti-inflammatory effects of pyrimidines, including this compound, are attributed to their inhibitory response against the expression and activities of these inflammatory mediators . This results in the reduction of inflammation and associated symptoms.
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the inflammatory response. By inhibiting key inflammatory mediators, the compound can disrupt the signaling pathways that lead to inflammation, thereby alleviating symptoms .
Result of Action
The result of the action of this compound is the reduction of inflammation. By inhibiting key mediators involved in the inflammatory response, the compound can alleviate symptoms associated with inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-aminopyrimidine-5-carboxylic acid typically involves the reaction of amidines with saturated ketones under Cu-catalysis. This method includes oxidative dehydrogenation, annulation, and oxidative aromatization using direct β-C(sp3)–H functionalization . Another method involves the condensation of 2-amino-4-aryl-3-cyano-6-methyl-4H-pyran-5-carboxylic acid ethyl esters .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for research and development purposes.
Chemical Reactions Analysis
Types of Reactions: 4-Aminopyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions, such as chlorination, can produce chloro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Chlorination can be achieved using phosphorus oxychloride.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Chloro derivatives.
Scientific Research Applications
4-Aminopyrimidine-5-carboxylic acid has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
2-Aminopyrimidine: Another pyrimidine derivative with similar structural features.
4-Aminopyrimidine-5-carbaldehyde: A related compound used in the synthesis of fused pyrimidines.
2,4-Diaminopyrimidine-5-carbaldehyde: A derivative used in various chemical reactions.
Uniqueness: 4-Aminopyrimidine-5-carboxylic acid is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit significant biological activities. Its ability to inhibit inflammatory mediators makes it a valuable compound in pharmaceutical research and development .
Properties
IUPAC Name |
4-aminopyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-4-3(5(9)10)1-7-2-8-4/h1-2H,(H,9,10)(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBDZQFROMAIPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360898 | |
Record name | 4-Aminopyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20737-41-1 | |
Record name | 4-Aminopyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-aminopyrimidine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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